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Compound of Interest

Compound Name: 3-Methoxycinnamic acid

Cat. No.: B145887 Get Quote

An In-depth Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid

This technical guide provides a comprehensive overview of the spectral data for 3-
Methoxycinnamic acid (CAS No: 6099-04-3), a compound of interest in various research and

development sectors. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data
The following sections present the quantitative spectral data for 3-Methoxycinnamic acid in a

structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure

of a material.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.56 d, J = 16.2 Hz 1H Vinylic H

7.37-7.17 m 3H Aromatic H

6.97 d, J = 6.9 Hz 1H Aromatic H

6.55 d, J = 15.9 Hz 1H Vinylic H

3.78 s 3H Methoxy H

Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm Assignment

167.88 Carbonyl C

160.98 Aromatic C-O

143.77 Vinylic CH

129.95 Aromatic CH

126.88 Aromatic C

116.56 Vinylic CH

114.38 Aromatic CH

55.30 Methoxy C

Solvent: DMSO-d6, Spectrometer Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

~3000 O-H stretch (carboxylic acid)

~2900 C-H stretch (aromatic and vinylic)

~1700 C=O stretch (carboxylic acid)

~1600 C=C stretch (aromatic and vinylic)

~1250 C-O stretch (ether)

Technique: Mull[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

m/z Interpretation

178 [M]⁺ (Molecular Ion)

161 [M-OH]⁺

133 [M-COOH]⁺

77 [C₆H₅]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
Sample Preparation: A sample of 3-Methoxycinnamic acid was dissolved in deuterated

dimethyl sulfoxide (DMSO-d6).
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz NMR

spectrometer, respectively[1].

Data Acquisition:

The sample was placed in a 5 mm NMR tube.

The spectrometer was tuned and the magnetic field was shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence was used to acquire the free induction decay (FID).

The number of scans was optimized to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence was used to acquire the FID. A larger

number of scans was typically required due to the lower natural abundance of ¹³C.

The acquired FIDs were Fourier transformed to obtain the NMR spectra.

Infrared Spectroscopy
Sample Preparation (Mull Technique):

A small amount of 3-Methoxycinnamic acid was placed in an agate mortar and ground to a

fine powder[3].

A few drops of a mulling agent (e.g., Nujol) were added to the powdered sample[3].

The mixture was triturated to form a smooth, uniform paste[3].

The paste was then applied as a thin film between two salt plates (e.g., KBr or NaCl)[4].

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition:

A background spectrum of the clean salt plates was recorded.

The sample holder with the prepared mull was placed in the spectrometer's sample

compartment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://www.benchchem.com/product/b145887?utm_src=pdf-body
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://www.youtube.com/watch?v=uuAjA9UbA7Y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400

cm⁻¹).

The final spectrum was obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Preparation: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure separation from any impurities.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used

for the analysis[2].

Data Acquisition:

A small amount of the sample, dissolved in a suitable volatile solvent, was injected into the

GC.

The sample components were separated based on their boiling points and interaction with

the GC column.

As 3-Methoxycinnamic acid eluted from the GC column, it entered the ion source of the

mass spectrometer.

The molecules were ionized, typically using electron impact (EI) ionization.

The resulting ions were accelerated and separated based on their mass-to-charge ratio by a

mass analyzer.

A detector recorded the abundance of each ion, generating the mass spectrum.

Workflow Diagram
The following diagram illustrates the logical workflow for the spectral analysis of 3-
Methoxycinnamic acid.
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Caption: Workflow for the spectral analysis of 3-Methoxycinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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